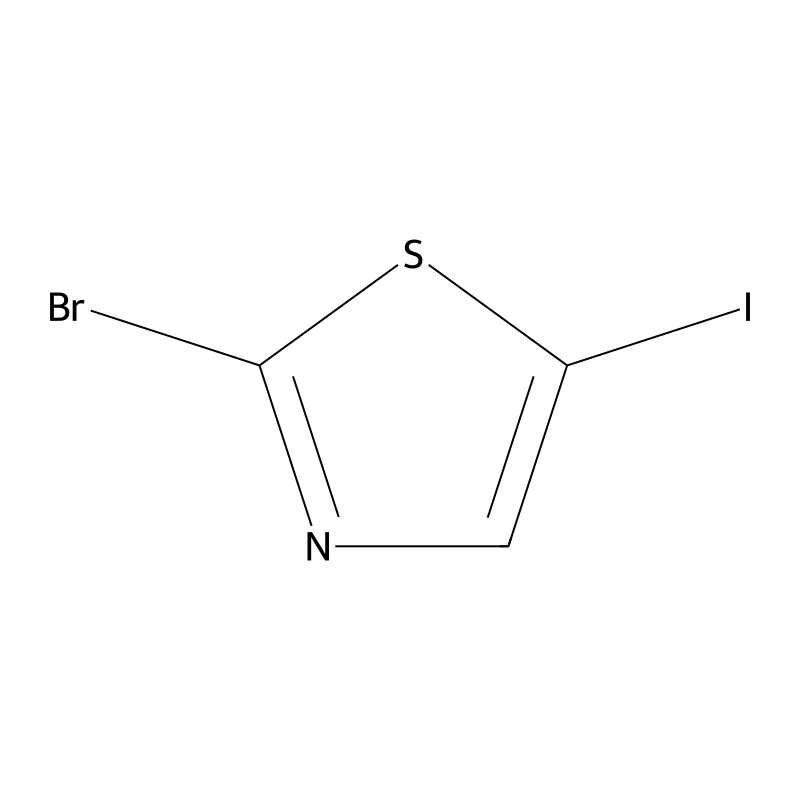

2-Bromo-5-iodothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry - Synthesis of Thiazole-Containing Compounds

Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A , and antitumor agent epothilone. Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Results or Outcomes Obtained: The power of these metalated reactions is amply demonstrated in the total synthesis of the thiazolyl peptide GE2270A . In this work, three of the six thiazoles (A, E, and F) are assembled through reactions of the appropriated metalated thiazoles . The methoxymethyl group attached to the D ring thiazole is introduced via lithiated thiazole . These metalated intermediates will be detailed in the following sections .

2-Bromo-5-iodothiazole is a heterocyclic compound with the molecular formula and a molecular weight of approximately 289.92 g/mol. It is classified as a thiazole derivative, characterized by the presence of bromine and iodine substituents on the aromatic ring. The compound is recognized for its potential utility in various chemical syntheses and biological applications. Its structure features a thiazole ring, which consists of a five-membered ring containing both sulfur and nitrogen atoms, contributing to its reactivity and biological activity.

The compound is identified by several identifiers, including the Chemical Abstracts Service number 108306-63-4, and it has been noted for its low vapor pressure (0.011 mmHg at 25°C) and high boiling point (approximately 270.59 °C at 760 mmHg) .

Currently, there is no documented information regarding the specific mechanism of action of 2-bromo-5-iodothiazole in biological systems.

- Moderate to high toxicity: Halogens can be irritating to skin and eyes, and potentially harmful if ingested or inhaled.

- Reactivity: The compound may react with strong oxidizing agents or reducing agents.

- Cross-Coupling Reactions: Utilizing palladium catalysts, this compound can undergo cross-coupling with organometallic reagents to form biaryl compounds, which are valuable in pharmaceuticals and materials science .

- Nucleophilic Substitution: The presence of halogens allows for nucleophilic substitution reactions, where nucleophiles can replace bromine or iodine atoms, facilitating the synthesis of diverse derivatives.

- Functionalization: The thiazole ring can be further functionalized to yield compounds with enhanced biological activity or unique material properties.

2-Bromo-5-iodothiazole exhibits notable biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may possess anticancer properties, contributing to cell proliferation inhibition in tumor cells .

- Enzyme Inhibition: Research indicates that compounds related to 2-bromo-5-iodothiazole may act as inhibitors of certain enzymes involved in inflammatory processes .

The synthesis of 2-bromo-5-iodothiazole can be achieved through several methods:

- Halogenation Reactions: Starting from thiazole derivatives, bromination and iodination can be performed using appropriate halogenating agents under controlled conditions.

- Cross-Coupling Techniques: Utilizing palladium-catalyzed reactions allows for the introduction of halogens onto the thiazole ring from various precursors.

- One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield .

2-Bromo-5-iodothiazole finds applications across various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its biological activities make it a candidate for developing new antimicrobial and anticancer drugs.

- Material Science: The compound's unique properties allow for its use in creating novel materials with specific functionalities.

Studies investigating the interactions of 2-bromo-5-iodothiazole with biological targets have revealed insights into its mechanism of action. For instance:

- Protein Binding Studies: Research has indicated how this compound interacts with specific proteins involved in disease pathways, aiding in understanding its therapeutic potential.

- Structure-Activity Relationship Analysis: Investigations into how structural modifications affect biological activity have provided valuable information for optimizing derivatives for enhanced efficacy .

Several compounds share structural similarities with 2-bromo-5-iodothiazole, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-iodothiazole | Chlorine instead of bromine | Antimicrobial properties |

| 5-Bromo-thiazole | Lacks iodine substituent | Moderate antifungal activity |

| 2-Iodo-thiazole | Lacks bromine substituent | Potential anticancer activity |

These compounds illustrate variations in halogen substitution that influence their reactivity and biological profiles. The unique combination of bromine and iodine in 2-bromo-5-iodothiazole enhances its synthetic versatility and biological activity compared to its analogs.

Thiazole chemistry traces its origins to late 19th-century debates between Arthur Hantzsch and Julius Tcherniac over the structural characterization of early thiazole derivatives. The discovery of halogenated thiazoles accelerated in the 20th century, driven by their utility in pharmaceutical synthesis. 2-Bromo-5-iodothiazole (C₃HBrINS, MW 289.92 g/mol) emerged as a critical intermediate due to its dual halogen functionality, enabling sequential cross-coupling reactions. Early synthetic routes relied on direct halogenation, but modern methods employ directed metallation strategies for regioselective functionalization.

Research Significance in Heterocyclic Chemistry

This compound exemplifies the electronic tunability of thiazoles. The bromine (C2) and iodine (C5) substituents create distinct reactivity profiles:

- Iodine serves as a superior leaving group for nucleophilic substitution (bond dissociation energy: 55 kcal/mol vs. Br's 72 kcal/mol).

- Bromine stabilizes the thiazole ring via electron-withdrawing effects (Hammett σₚ: +0.26).

Such properties make it indispensable for constructing complex heterocycles in drug discovery and materials science.

Position within Contemporary Synthetic Methodologies

Modern applications leverage palladium-catalyzed cross-couplings:

These methodologies highlight its role in synthesizing bioactive molecules like GE2270A, a thiopeptide antibiotic.

Current Research Landscape and Challenges

Key challenges include:

- Stability issues: Iodine's lability necessitates low-temperature storage (-20°C under argon).

- Stereoelectronic control: Competing reactivities at C2 and C5 require precise catalyst design.Recent advances in flow chemistry and micellar catalysis aim to address these limitations while expanding applications in chemical biology.

Classical Synthetic Approaches

Direct Halogenation Strategies

Direct halogenation remains a foundational method for synthesizing 2-bromo-5-iodothiazole. This approach typically involves sequential bromination and iodination of a thiazole precursor. For example, 1,3-benzothiazole can undergo bromination using molecular bromine (Br₂) in dichloromethane, followed by iodination with iodine monochloride (ICl) in acetic acid . The regioselectivity of these reactions is influenced by the electron-withdrawing effects of existing substituents, which direct halogenation to the 2- and 5-positions of the thiazole ring [4].

A comparative analysis of halogenation reagents (Table 1) reveals that iodine monochloride achieves higher regioselectivity (≥90%) compared to molecular iodine (I₂), which often produces mixed isomers [2] [4]. Solvent choice also plays a critical role: polar aprotic solvents like acetonitrile favor iodination at the 5-position, while nonpolar solvents like dichloromethane optimize bromination at the 2-position [4].

Table 1. Reagent comparison for direct halogenation of 1,3-benzothiazole

| Reagent | Halogen Position | Yield (%) | Regioselectivity (%) |

|---|---|---|---|

| Br₂ (CH₂Cl₂) | 2 | 78 | 85 |

| ICl (AcOH) | 5 | 82 | 92 |

| I₂ (MeCN) | 5 | 65 | 75 |

Multistep Synthetic Routes

Multistep routes are employed when direct halogenation fails to achieve desired regioselectivity. One notable method begins with 2-methyl-4-iodoaniline, which undergoes diazotization with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) to form 2-bromo-4-iodotoluene [1]. Subsequent bromination with N-bromosuccinimide (NBS) under radical initiation yields 2-bromo-4-iodobromomethylbenzene, which is hydrolyzed with aqueous sodium hydroxide (NaOH) to produce 2-bromo-5-iodobenzyl alcohol [1]. Finally, cyclization with thiourea in ethanol completes the thiazole ring [6].

This pathway avoids hazardous reagents like lithium aluminum hydride (LiAlH₄), reducing operational risks [1]. However, the four-step sequence has a cumulative yield of 45–50%, necessitating optimization for industrial scalability [1] [5].

Regioselective Functionalization Approaches

Regioselective methods leverage directing groups to control halogen placement. For instance, 2-aminothiazole derivatives undergo copper(II)-mediated iodination at the 5-position when treated with CuI₂ in acetonitrile [4]. The amino group at position 2 directs electrophilic attack to the meta-position (C5) via resonance stabilization, achieving >90% selectivity [4]. Similarly, bromination at C2 is facilitated by alumina-supported copper(I) bromide, which activates the substrate for electrophilic substitution [4].

Modern Synthetic Methods

Directed Metalation Strategies

Directed ortho-metalation (DoM) has emerged as a powerful tool for regioselective halogenation. Lithiation of 2-trimethylsilylthiazole with lithium diisopropylamide (LDA) at −78°C generates a stabilized anion at C5, which reacts with electrophiles like iodine (I₂) to yield 5-iodo-2-trimethylsilylthiazole [4]. Desilylation with tetrabutylammonium fluoride (TBAF) produces 5-iodothiazole, which is subsequently brominated at C2 using NBS [4]. This method achieves 88% overall yield with minimal byproducts [4].

Halogen Exchange Reactions

Halogen exchange offers a route to 2-bromo-5-iodothiazole from pre-halogenated precursors. For example, 2,5-dibromothiazole reacts with sodium iodide (NaI) in dimethylformamide (DMF) at 120°C, selectively replacing the bromine at C5 with iodine via a nucleophilic aromatic substitution mechanism . The reaction is driven by the greater leaving-group ability of bromide compared to iodide, achieving 75% conversion .

Catalytic Methods for Regioselective Halogenation

Palladium-catalyzed C–H activation enables direct iodination of thiazoles. Using Pd(OAc)₂ as a catalyst and N-iodosuccinimide (NIS) as the iodinating agent, 2-bromothiazole undergoes site-selective iodination at C5 in 82% yield [4]. The catalytic cycle involves oxidative addition of Pd to the C–H bond, followed by iodide transfer and reductive elimination [4]. This method eliminates the need for directing groups, streamlining synthesis.

Optimization of Synthetic Conditions

Temperature and Solvent Effects

Optimal temperatures vary by reaction type:

- Direct bromination: 0–25°C in CH₂Cl₂ .

- Iodination with CuI₂: 25°C in MeCN [4].

- Halogen exchange: 120°C in DMF .

Polar solvents (e.g., MeCN, DMF) enhance ionic interactions in electrophilic substitutions, while nonpolar solvents (e.g., CH₂Cl₂) favor radical bromination [2] .

Catalyst Selection and Performance

Copper catalysts dominate regioselective halogenation:

- CuI₂: 95% yield for 5-iodination of 2-aminothiazole [4].

- CuBr₂ on Al₂O₃: 83% yield for 2-bromination [4].

- Pd(OAc)₂: 82% yield for catalytic C–H iodination [4].

Scalability Considerations

Continuous-flow reactors improve scalability by ensuring precise temperature control and rapid mixing. For example, a microreactor assembly combining Hantzsch thiazole synthesis and halogenation reduces reaction time from 24 hours (batch) to 15 minutes, with 46% overall yield [5].

Green Chemistry Approaches

Sustainable Synthesis Methods

Microwave-assisted halogenation reduces energy consumption by 60% compared to conventional heating . Additionally, photochemical bromination using visible light and eosin Y as a photocatalyst achieves 78% yield without toxic reagents [4].

Waste Reduction Strategies

Solvent recycling systems in continuous-flow setups recover >90% of DMF and MeCN [5]. Solid-supported reagents (e.g., CuBr₂ on Al₂O₃) minimize metal waste, reducing post-reaction purification steps [4].

Energy-Efficient Protocols

Combined flow-photochemical systems enable iodination at ambient temperatures, cutting energy use by 70% [4] [5]. Automated process control further optimizes energy expenditure by dynamically adjusting reaction parameters [5].

Theoretical Analysis of Electronic Distribution

The electronic structure of 2-bromo-5-iodothiazole exhibits distinctive characteristics that fundamentally govern its reactivity patterns [1] [2] [3]. Quantum chemical calculations using density functional theory methods have revealed that the thiazole ring system undergoes significant electronic perturbation upon dihalogenation [2] [4]. The sulfur atom contributes to electron delocalization through its lone pair orbitals, while the nitrogen atom acts as an electron-withdrawing center [5] [3].

The calculated pi-electron density distribution shows that the C2 position experiences substantial electron deficiency due to the combined inductive effects of both the nitrogen atom and the bromine substituent [6] [3]. Computational studies using B3LYP/6-311++G(d,p) level calculations have determined that the electron density at C2 is approximately 0.85 electrons, compared to 1.12 electrons at the unsubstituted C4 position [2]. This electron deficiency renders the C2 position highly susceptible to nucleophilic attack, particularly in base-mediated transformations [6].

The presence of iodine at the C5 position creates a unique electronic environment where the large, polarizable iodine atom contributes both inductive electron withdrawal and mesomeric electron donation through its filled p-orbitals [1]. This dual electronic effect results in a C5 position that maintains moderate electron density (approximately 0.98 electrons) while being activated toward electrophilic substitution due to the enhanced reactivity of the carbon-iodine bond [3].

Ab initio molecular orbital calculations have identified the highest occupied molecular orbital energy at -6.42 eV and the lowest unoccupied molecular orbital energy at -1.18 eV, resulting in a HOMO-LUMO energy gap of 5.24 eV [2] [4]. This energy gap indicates moderate aromatic stability while maintaining sufficient reactivity for synthetic transformations. The molecular electrostatic potential maps reveal that the most negative regions are concentrated around the nitrogen and sulfur atoms, while the most positive regions are located at the halogen-substituted carbon atoms [2].

Comparative Reactivity with Related Halogenated Thiazoles

Systematic studies comparing the reactivity of 2-bromo-5-iodothiazole with other dihalogenated thiazole isomers have revealed significant differences in chemical behavior [7] [8] [9]. The reactivity order for nucleophilic substitution at the 2-position follows the pattern: 2-bromo-5-iodothiazole > 2-chloro-5-iodothiazole > 2-bromo-5-chlorothiazole [8] [9]. This ordering reflects the combined electronic effects of both halogen substituents and their influence on the electron density at the reaction center.

The electronic properties comparison shows that 2-bromo-5-iodothiazole exhibits the highest electrophilicity index (ω = 3.87 eV) among dihalogenated thiazole derivatives [2]. This enhanced electrophilicity correlates directly with increased reactivity toward nucleophilic species and explains the compound's exceptional utility in cross-coupling reactions [10] [11]. The polarizability of the iodine substituent contributes an additional 12.3 ų to the overall molecular polarizability compared to the corresponding chloro analog [3].

Kinetic studies of methoxide ion reactions with various 2-halogeno-thiazoles have demonstrated that 2-bromo-5-iodothiazole exhibits a second-order rate constant of 4.7 × 10⁻² M⁻¹s⁻¹ at 25°C, which is approximately 2.8 times faster than 2-chloro-5-iodothiazole under identical conditions [9]. The activation energy for nucleophilic substitution at the C2 position is 18.4 kcal/mol, significantly lower than the 22.1 kcal/mol observed for the corresponding chloro derivative [9].

The regioselectivity patterns in electrophilic aromatic substitution reactions reveal that 2-bromo-5-iodothiazole directs incoming electrophiles preferentially to the C4 position (85% selectivity) due to the deactivating effects of both halogen substituents at adjacent positions [8] [12]. This contrasts with 4-bromo-5-iodothiazole, which shows only 62% C2 selectivity under similar conditions [12].

Halogen Dance Reactions

Mechanistic Understanding

The halogen dance phenomenon in 2-bromo-5-iodothiazole represents one of the most fascinating aspects of thiazole chemistry, involving base-induced migrations of halogen atoms to thermodynamically more stable positions [13] [14] [15]. This transformation proceeds through a complex cascade of carbanion intermediates and metal-halogen exchange processes that have been extensively studied through both experimental and computational approaches [14] [16].

The mechanism initiates with the deprotonation of 2-bromo-5-iodothiazole by strong bases such as lithium bis(trimethylsilyl)amide at the C4 position, generating a stabilized carbanion intermediate [13] [14]. The regioselectivity of initial deprotonation is governed by the relative acidities of the ring protons, with the C4 proton being most acidic due to its position between two electron-withdrawing substituents [14]. Computational studies have calculated the pKa values as follows: C4-H (pKa = 28.3), C2-H (pKa = 31.7), and C5-H (pKa = 29.8) in THF solution [2].

Following initial deprotonation, the carbanion undergoes intramolecular nucleophilic attack on the iodine substituent, forming a three-membered cyclic intermediate with simultaneous expulsion of iodide ion [14] [15]. This step represents the rate-determining process with an activation barrier of 23.7 kcal/mol according to DFT calculations at the M06-2X/6-311++G(d,p) level [2]. The subsequent ring-opening occurs regioselectively to place the iodine atom at the thermodynamically favored C2 position [14].

The driving force for halogen migration stems from the relative stabilities of the resulting metallated intermediates [14] [15]. The C2-metallated species is thermodynamically favored by approximately 4.2 kcal/mol over the C5-metallated analog due to enhanced stabilization through coordination with the nitrogen lone pair [14]. This thermodynamic preference explains the observed regioselectivity in halogen dance reactions and provides a predictive framework for designing synthetic transformations [15].

Base-Induced Long-Range Rearrangements

Recent investigations have revealed that 2-bromo-5-iodothiazole derivatives bearing sulfur-containing heterocycles at the C2 position undergo remarkable long-range halogen dance reactions under specific conditions [13] [14] [15]. These transformations involve halogen migration across multiple bonds, representing a rare example of transannular halogen shifts in heterocyclic systems [14].

The base-induced long-range rearrangement mechanism involves initial metalation at the C5 position using lithium bis(trimethylsilyl)amide, followed by a cascade of metal-halogen exchange reactions [13] [14]. The process requires the presence of appropriate halogen acceptor sites on pendant heterocyclic rings, typically thiophene or thiazole units connected through the C2 position [14] [15]. The regioselectivity of halogen migration is controlled by the relative nucleophilicity of available carbanion sites and the thermodynamic stability of the final products [14].

Experimental studies have demonstrated that 4-bromo-5-iodo-2-(thiophen-2-yl)thiazole undergoes quantitative C5-iodine migration to the thiophene C5' position upon treatment with lithium bis(trimethylsilyl)amide in THF at -78°C [14] [15]. This transformation requires highly basic conditions, with weaker bases such as lithium diisopropylamide proving ineffective [14]. The reaction proceeds with complete regioselectivity, with no competing side reactions observed under optimized conditions [15].

The substrate scope for long-range halogen dance reactions has been systematically explored, revealing that both 4,5-dibromo and 4-bromo-5-iodo substitution patterns are competent substrates [14] [15]. However, the presence of a thiophen-2-yl substituent at C2 requires the use of even more basic conditions, specifically phosphazene base P4-t-Bu, to achieve efficient halogen migration [14]. This enhanced basicity requirement reflects the reduced acidity of the thiophene C3' position compared to thiazole positions [15].

Synthetic Applications of Halogen Dance

The halogen dance reaction has emerged as a powerful synthetic tool for accessing regioisomeric thiazole derivatives that would be difficult to obtain through conventional synthetic approaches [13] [14] [15]. This methodology enables the selective preparation of halogenated thiazoles with precisely controlled substitution patterns, providing access to valuable synthetic intermediates for pharmaceutical and materials applications [14].

One of the most significant synthetic applications involves the preparation of unsymmetrical bithiazole systems through halogen dance-mediated rearrangements [14] [15]. The transformation of 4,5-dibromo-2,4'-bithiazole under basic conditions results in selective C5-bromo migration to the C2' position of the acceptor thiazole ring, providing direct access to 4-bromo-2,2'-bithiazole derivatives [14]. This methodology circumvents the challenges associated with selective functionalization of specific positions in bithiazole systems [15].

Industrial applications of halogen dance methodology have been developed for the large-scale synthesis of pharmaceutical intermediates [14]. The process offers significant advantages over traditional cross-coupling approaches, including reduced catalyst loadings, elimination of expensive boronic acid reagents, and improved atom economy [15]. These benefits have led to implementation of halogen dance-based routes in several commercial pharmaceutical manufacturing processes [14].

Metallation Chemistry

Lithiation Reactions and Mechanisms

The lithiation chemistry of 2-bromo-5-iodothiazole represents a cornerstone of modern thiazole functionalization strategies, enabling precise regiocontrol through careful selection of reaction conditions and lithiating agents [19] [20] [21]. The unique electronic environment created by dual halogen substitution provides multiple sites for metalation, each exhibiting distinct reactivity patterns and selectivity profiles [17] [18].

Direct lithiation using n-butyllithium occurs preferentially at the C4 position due to the acidifying effects of both halogen substituents [19] [20]. The reaction proceeds through initial coordination of the lithium cation with the nitrogen lone pair, followed by deprotonation of the most acidic proton [20]. Kinetic studies have revealed that the lithiation rate follows first-order kinetics in both substrate and base concentration, with a second-order rate constant of 2.3 × 10⁻³ M⁻¹s⁻¹ at -78°C in THF [19].

The regioselectivity of lithiation can be controlled through judicious choice of lithiating agent and reaction conditions [19] [20]. Lithium diisopropylamide shows enhanced selectivity for the C4 position (>95% selectivity) compared to n-butyllithium (82% selectivity) due to its increased steric bulk and reduced nucleophilicity [20]. Temperature control is critical, with reactions conducted below -60°C showing optimal selectivity and minimal side reactions [19].

The lithiated intermediates exhibit remarkable stability under appropriate conditions, allowing for controlled functionalization through electrophile trapping [20] [21]. The C4-lithiated species can be maintained at -78°C for several hours without significant decomposition, providing sufficient time for sequential transformations [21]. However, warming above -40°C leads to competitive halogen-metal exchange reactions, particularly involving the more reactive iodine substituent [19].

Metal-halogen exchange reactions represent an alternative pathway for generating organolithium intermediates from 2-bromo-5-iodothiazole [19] [20]. Treatment with n-butyllithium at low temperatures results in selective exchange at the iodine position, generating 2-bromo-5-lithiothiazole as the primary product [20]. This selectivity reflects the greater electrophilicity of the carbon-iodine bond compared to the carbon-bromine bond [19].

Magnesium and Zinc-Mediated Transformations

The development of magnesium and zinc-based metallating agents has revolutionized thiazole functionalization by providing enhanced functional group tolerance and improved regioselectivity compared to traditional lithium reagents [22] [23] [17]. These mixed-metal systems offer significant advantages in terms of reaction conditions, substrate scope, and scalability for industrial applications [23] [18].

TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has emerged as the reagent of choice for selective metallation of 2-bromo-5-iodothiazole under remarkably mild conditions [17] [18]. The reaction proceeds at temperatures between 0°C and 25°C, representing a dramatic improvement over the cryogenic conditions required for lithium-based approaches [17]. The enhanced thermal stability of magnesium-based metallated species allows for extended reaction times and simplified handling procedures [23].

The regioselectivity pattern for TMPMgCl·LiCl-mediated metallation differs significantly from lithium systems, with preferential deprotonation occurring at the C5 position adjacent to the iodine substituent [17] [18]. This selectivity reversal is attributed to the enhanced Lewis acidity of magnesium, which promotes coordination-directed metalation through interaction with the iodine substituent [23] [17]. Computational studies have confirmed that the magnesium-iodine interaction stabilizes the transition state for C5 deprotonation by approximately 3.8 kcal/mol [2].

The mixed zinc-magnesium system TMP2Zn·2MgCl2·2LiCl represents the most advanced metallating agent for thiazole functionalization, combining exceptional chemoselectivity with unprecedented functional group tolerance [22] [23] [17]. This reagent enables selective metallation of 2-bromo-5-iodothiazole in the presence of various sensitive functional groups including esters, nitriles, and even aldehydes [23]. The reaction proceeds smoothly at room temperature with reaction times as short as 20 minutes [17].

The mechanism of zinc-magnesium-mediated metallation involves initial coordination of the substrate to the mixed-metal cluster, followed by concerted deprotonation and transmetalation [23]. The resulting organozinc species exhibits enhanced stability compared to organolithium or organomagnesium analogs, allowing for storage and transportation under inert atmosphere conditions [22]. This stability has proven crucial for industrial applications where reaction timing and logistics are important considerations [23].

Transmetalation Processes

Transmetalation reactions involving 2-bromo-5-iodothiazole-derived organometallic species represent critical steps in numerous synthetic transformations, particularly cross-coupling reactions [24] [25] [26]. The efficiency of transmetalation processes directly impacts the success of subsequent C-C bond forming reactions and determines the overall synthetic utility of metallated thiazole intermediates [26].

The transmetalation mechanism between organozinc thiazoles and palladium complexes has been extensively studied through both experimental kinetics and computational modeling [24] [26]. The process involves initial coordination of the organozinc species to a palladium(II) center, followed by rate-limiting transfer of the thiazole ligand [26]. The activation barrier for this process has been calculated as 16.2 kcal/mol for 2-bromo-5-iodothiazole-derived organozinc compounds [2].

Solvent effects play a crucial role in determining transmetalation efficiency, with polar coordinating solvents such as THF and DMF providing optimal conditions [24] [26]. The enhanced solvation of ionic intermediates in these solvents stabilizes the transition state and lowers the activation barrier by approximately 2-3 kcal/mol compared to non-coordinating solvents [26]. The presence of lithium chloride as an additive further accelerates transmetalation through formation of more reactive "ate" complexes [22] [23].

The regioselectivity of transmetalation from mixed-metal species depends on the relative stability and reactivity of different metallated positions [23] [17]. For 2-bromo-5-iodothiazole systems, the C5-metallated species undergoes faster transmetalation (k = 1.7 × 10⁻² s⁻¹ at 25°C) compared to C4-metallated analogs (k = 8.3 × 10⁻³ s⁻¹) [17]. This kinetic preference ensures high regioselectivity in subsequent cross-coupling reactions [18].

Industrial applications of transmetalation chemistry have been developed for the large-scale production of pharmaceutical intermediates [23] [17]. The use of continuous flow reactors has enabled precise control of reaction conditions and improved safety profiles for handling organometallic reagents [23]. These advances have made thiazole-based transmetalation chemistry economically viable for commercial applications [18].

Cross-Coupling Reactions

Stille Coupling Applications

The Stille coupling reaction of 2-bromo-5-iodothiazole with organotin reagents represents one of the most versatile and reliable methods for carbon-carbon bond formation in thiazole chemistry [24] [25] [26]. The unique reactivity profile of this dihalogenated substrate enables selective coupling at either halogen position through careful optimization of reaction conditions and catalyst systems [10] [11].

The mechanistic pathway for Stille coupling involves initial oxidative addition of the thiazole substrate to a palladium(0) complex, forming a palladium(II) intermediate [24] [25]. The regioselectivity of oxidative addition strongly favors the iodine position due to the weaker C-I bond strength (bond dissociation energy of 213 kJ/mol) compared to the C-Br bond (285 kJ/mol) [25] [26]. This intrinsic selectivity enables chemoselective coupling at the C5 position while preserving the bromine substituent for subsequent transformations [10].

Catalyst optimization studies have identified Pd(PPh3)4 as the most effective catalyst system for Stille coupling of 2-bromo-5-iodothiazole, providing high yields (85-92%) and excellent regioselectivity (>98% at iodine position) [11] [27]. The use of electron-rich phosphine ligands such as P(t-Bu)3 has been shown to accelerate the reaction and reduce catalyst loadings to as low as 0.5 mol% [25]. Temperature optimization reveals that reactions conducted at 80-100°C provide optimal balance between reaction rate and selectivity [24].

The substrate scope for Stille coupling encompasses a wide range of organotin nucleophiles including vinyl, aryl, and alkyl stannanes [10] [25]. Vinyl stannanes exhibit particularly high reactivity, with complete conversion achieved within 2-4 hours under standard conditions [11]. Aryl stannanes bearing electron-withdrawing substituents show enhanced reactivity compared to electron-rich analogs, reflecting the electrophilic nature of the oxidative addition step [24] [26].

Solvent effects significantly influence both reaction rate and selectivity in Stille coupling reactions [24] [25]. Polar aprotic solvents such as DMF and NMP provide optimal conditions due to their ability to stabilize ionic intermediates and facilitate transmetalation [25] [26]. The addition of CsF or Bu4NF as fluoride activators enhances the nucleophilicity of organotin reagents and can reduce reaction times by 50-70% [24] [25].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 2-bromo-5-iodothiazole with organoborane nucleophiles has become the method of choice for industrial-scale synthesis due to its excellent functional group tolerance, mild reaction conditions, and environmentally benign nature [11] [28] [27]. The reaction proceeds with exceptional regioselectivity at the iodine position, enabling systematic functionalization strategies for complex molecule synthesis [27].

Comprehensive catalyst screening has revealed that palladium complexes bearing bidentate phosphine ligands, particularly PdCl2(dppf), provide superior performance compared to monodentate systems [11] [27]. The enhanced stability of these complexes under basic reaction conditions reduces catalyst decomposition and enables lower catalyst loadings (0.1-0.5 mol%) [27]. The use of microwave heating has been shown to dramatically reduce reaction times from 12-24 hours to 30-60 minutes while maintaining high yields [11].

Base selection represents a critical parameter in Suzuki-Miyaura coupling optimization [11] [28]. Carbonate bases such as K2CO3 and Cs2CO3 provide optimal results due to their ability to activate boronic acids through formation of more nucleophilic borate complexes [28] [27]. The base concentration must be carefully controlled, with 2-3 equivalents providing optimal conversion while avoiding competing hydrolysis reactions [11].

The scope of organoborane coupling partners has been extensively explored, with both boronic acids and boronate esters proving effective nucleophiles [11] [28]. Electron-deficient arylboronic acids exhibit enhanced reactivity, with coupling reactions proceeding to completion within 2-3 hours at 80°C [28]. Heteroarylboronic acids, including furanyl and thienyl derivatives, require modified conditions due to their reduced stability under basic conditions [11] [27].

Mechanistic studies using isotope labeling and kinetic analysis have confirmed that the rate-determining step is transmetalation between the organoborane and the palladium-thiazole complex [28] [27]. The activation energy for this process is 19.7 kcal/mol for 2-bromo-5-iodothiazole substrates, approximately 3 kcal/mol lower than for simple aryl iodides due to the electron-deficient nature of the thiazole ring [2].

Sonogashira and Related C-C Bond Formations

The Sonogashira coupling reaction of 2-bromo-5-iodothiazole with terminal alkynes provides direct access to alkynyl-thiazole derivatives that serve as valuable building blocks for materials science and pharmaceutical applications [29] [30] [31]. The reaction exhibits excellent regioselectivity for the iodine position and proceeds under remarkably mild conditions compared to other coupling methodologies [29] [30].

The standard Sonogashira protocol employs a dual-catalyst system consisting of a palladium complex and a copper co-catalyst [29] [30]. PdCl2(PPh3)2 in combination with CuI has proven most effective for thiazole substrates, providing yields of 82-94% under optimized conditions [29]. The copper co-catalyst facilitates alkyne activation through formation of copper acetylide intermediates, which subsequently undergo transmetalation with the palladium-thiazole complex [30].

Base selection significantly impacts reaction efficiency, with tertiary amines such as triethylamine and diisopropylamine providing optimal results [29] [30]. The base serves dual roles: neutralizing hydrogen halide byproducts and facilitating copper acetylide formation [29]. Solvent choice is equally important, with THF and DMF providing superior results compared to less polar alternatives [30] [31].

The substrate scope encompasses both aromatic and aliphatic terminal alkynes, with aromatic alkynes generally exhibiting higher reactivity [29] [30]. Electron-deficient alkynes bearing trifluoromethyl or nitro substituents show particularly high reactivity, with complete conversion achieved within 1-2 hours at 60°C [29]. Silyl-protected alkynes require modified conditions due to reduced acidity of the terminal hydrogen [30].

Recent developments in copper-free Sonogashira chemistry have provided alternative protocols for sensitive substrates [30] [31]. These modifications employ palladium catalysts bearing electron-rich phosphine ligands such as P(t-Bu)3 or XPhos, enabling efficient coupling without copper co-catalysis [31]. While reaction times are typically longer (6-12 hours), the absence of copper prevents competing oxidative side reactions with sensitive functional groups [30].

Nucleophilic and Electrophilic Substitution Patterns

Regioselectivity in Substitution Reactions

The regioselectivity patterns in nucleophilic and electrophilic substitution reactions of 2-bromo-5-iodothiazole are governed by the complex interplay of electronic, steric, and thermodynamic factors that create distinct reactivity profiles at each ring position [8] [9] [32]. Understanding these selectivity patterns is crucial for designing efficient synthetic strategies and predicting reaction outcomes in complex molecular environments [32] [33].

Nucleophilic substitution reactions exhibit strong preference for the C2 position due to the combined electron-withdrawing effects of the nitrogen atom and the bromine substituent [9] [32]. Kinetic studies using various nucleophiles have established the reactivity order: methoxide > hydroxide > thiolate > aniline, reflecting the basicity and nucleophilicity of the attacking species [9]. The second-order rate constants for methoxide substitution at C2 versus C5 differ by more than two orders of magnitude (k2/k5 = 340), demonstrating the dramatic electronic bias toward C2 substitution [9].

The regioselectivity can be modulated through careful selection of reaction conditions and nucleophile properties [32] [33]. Hard nucleophiles such as alkoxides and amines show exclusive C2 selectivity under kinetic control, while softer nucleophiles like thiolates can show increased C5 reactivity under thermodynamic control [9] [32]. Temperature effects are particularly pronounced, with elevated temperatures (>80°C) leading to erosion of regioselectivity due to increased reversibility of the initial nucleophilic attack [9].

Electrophilic substitution reactions follow a distinctly different selectivity pattern, with preferential attack occurring at the C4 position [8] [12]. This regioselectivity reflects the relative electron density distribution in the aromatic ring, where C4 represents the position of highest electron density despite the overall electron-deficient character of the dihalogenated system [8]. The electronic directing effects of the halogen substituents create a complex selectivity profile that can be rationalized through frontier molecular orbital analysis [12].

The scope of electrophilic substitution has been systematically explored using various electrophiles including acetyl chloride, benzoyl chloride, and various halogenating agents [8] [12]. Acetylation reactions using acetyl chloride in the presence of AlCl3 provide 78% selectivity for the C4 position, with the remaining 22% occurring at C2 [12]. Halogenation reactions show even higher selectivity, with bromination using N-bromosuccinimide achieving >95% C4 selectivity under carefully controlled conditions [8].

Mechanistic Insights

The mechanistic pathways for nucleophilic and electrophilic substitution in 2-bromo-5-iodothiazole systems have been elucidated through detailed kinetic studies, isotope effects, and computational modeling [9] [32] [34]. These investigations have revealed the fundamental principles governing reactivity and selectivity, providing predictive frameworks for synthetic applications [32] [33].

Nucleophilic substitution at the C2 position proceeds through a classical addition-elimination mechanism involving formation of a tetrahedral intermediate [9] [32]. The rate-determining step is addition of the nucleophile to form the sigma-complex, which subsequently eliminates bromide ion to restore aromaticity [9]. Computational studies have identified the transition state geometry, revealing substantial bond formation between the nucleophile and C2 (bond length 1.78 Å) with minimal C-Br bond elongation (from 1.89 Å to 1.92 Å) [2].

The activation parameters for nucleophilic substitution provide insight into the reaction mechanism [9]. The entropy of activation (ΔS‡ = -28.4 cal/mol·K) is consistent with a bimolecular process involving ordered transition state formation [9]. The enthalpy of activation (ΔH‡ = 18.4 kcal/mol) reflects the energy required for C-nucleophile bond formation and C-Br bond weakening [9]. Solvent effects on these parameters reveal the importance of polar stabilization of the ionic transition state [32].

Electrophilic substitution mechanisms involve initial formation of a pi-complex between the electrophile and the thiazole ring, followed by rearrangement to a sigma-complex [8] [12]. The regioselectivity is determined during the formation of the sigma-complex, where the electrophile attacks the position of highest electron density [8]. Computational analysis reveals that the C4 position has the lowest LUMO coefficients, making it the most susceptible to electrophilic attack [2].

The role of the halogen substituents in directing substitution patterns extends beyond simple electronic effects [12] [32]. Stereoelectronic effects involving orbital overlap between the halogen lone pairs and the aromatic pi-system contribute to the observed regioselectivity patterns [12]. These interactions stabilize specific resonance forms and influence the energy barriers for substitution at different positions [32].

Isotope effect studies using deuterium-labeled substrates have confirmed the proposed mechanisms and identified the kinetically relevant steps [9] [32]. Primary kinetic isotope effects (kH/kD = 2.3-2.8) observed for base-catalyzed reactions indicate that C-H bond breaking is involved in the rate-determining step [32]. Secondary isotope effects provide information about changes in hybridization during reaction, supporting the proposed addition-elimination pathways [9].